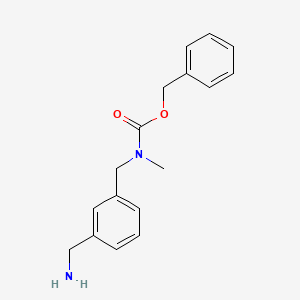
3-Aminomethyl-1-N-methyl-1-N-CBZ-aminomethyl-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminomethyl-1-N-methyl-1-N-CBZ-aminomethyl-benzene is a chemical compound with the molecular formula C14H22N2O2. It is commonly used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of an aminomethyl group attached to a benzene ring, along with a methyl group and a CBZ (carbobenzyloxy) protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminomethyl-1-N-methyl-1-N-CBZ-aminomethyl-benzene typically involves the protection of the amine group using the CBZ group. One common method is the reaction of 3-aminomethyl-benzylamine with CBZ chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Aminomethyl-1-N-methyl-1-N-CBZ-aminomethyl-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an amine derivative.
Substitution: The major product depends on the nucleophile used, resulting in various substituted benzene derivatives.
Scientific Research Applications
3-Aminomethyl-1-N-methyl-1-N-CBZ-aminomethyl-benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Aminomethyl-1-N-methyl-1-N-CBZ-aminomethyl-benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The CBZ protecting group helps in stabilizing the compound and preventing unwanted side reactions during its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-Aminomethyl-1-N-methyl-1-N-Boc-aminomethyl-benzene: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of CBZ.
3-Aminomethyl-1-N-methyl-1-N-Alloc-aminomethyl-benzene: Contains an Alloc (allyloxycarbonyl) protecting group.
Uniqueness
3-Aminomethyl-1-N-methyl-1-N-CBZ-aminomethyl-benzene is unique due to its CBZ protecting group, which provides enhanced stability and selectivity in chemical reactions. This makes it particularly useful in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
1131594-85-8 |
|---|---|
Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
benzyl N-[[3-(aminomethyl)phenyl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C17H20N2O2/c1-19(12-16-9-5-8-15(10-16)11-18)17(20)21-13-14-6-3-2-4-7-14/h2-10H,11-13,18H2,1H3 |
InChI Key |
XNAKKNOGFJVCCY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC(=C1)CN)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B12333986.png)
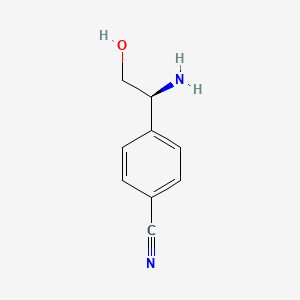
![Dimethyl 3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}pentanedioate](/img/structure/B12333998.png)
![(2S,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B12334000.png)
![2-Amino-3-[[(3,4,5-trimethoxyphenyl)methylene]amino]-2-butenedinitrile](/img/structure/B12334005.png)
![(E)-N'-(4-chlorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide](/img/structure/B12334006.png)
![4-tert-butyl-2-[(1Z)-(hydroxyimino)methyl]phenol](/img/structure/B12334011.png)
![(2E)-2-cyano-N-[(1E)-{[(2,6-dichlorophenyl)methoxy]amino}methylidene]-3-(dimethylamino)prop-2-enamide](/img/structure/B12334013.png)
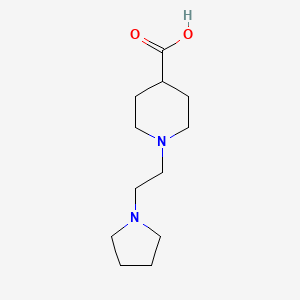
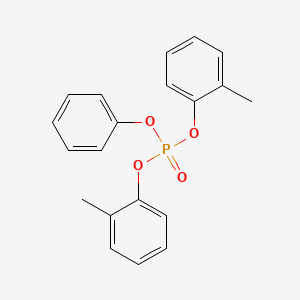
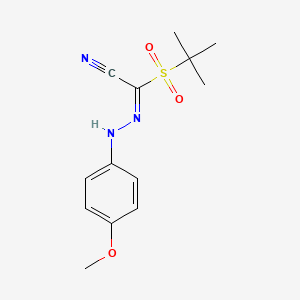
![ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate](/img/structure/B12334056.png)
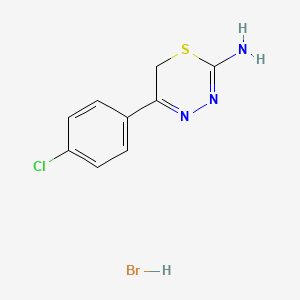
![(2E)-3-oxo-3-phenyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propanal](/img/structure/B12334067.png)
